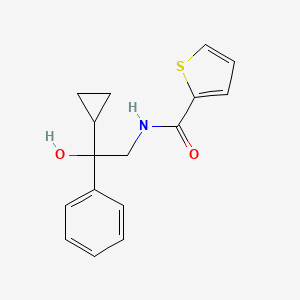

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

Description

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a cyclopropyl-hydroxy-phenylethyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-15(14-7-4-10-20-14)17-11-16(19,13-8-9-13)12-5-2-1-3-6-12/h1-7,10,13,19H,8-9,11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKKFUAUQOSCQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)C2=CC=CS2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group, alongside a cyclopropyl and phenylethyl moiety. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and interactions with biological targets.

Research indicates that compounds similar to this compound often exhibit their effects through the following mechanisms:

- Enzyme Inhibition : Many thiophene derivatives act as inhibitors of various enzymes, including proteases and kinases, which are crucial in cellular signaling and disease progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Activity

Studies have shown that thiophene derivatives possess antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains and fungi.

| Study | Organism | Activity | Reference |

|---|---|---|---|

| Study 1 | E. coli | IC50 = 25 µM | |

| Study 2 | S. aureus | IC50 = 15 µM | |

| Study 3 | C. albicans | IC50 = 30 µM |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of cancer cell lines through apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis via caspase activation | |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiophene derivatives, this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on multiple cancer cell lines indicated that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways, highlighting its potential therapeutic application in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-2-carboxamide derivatives vary significantly in their substituents, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Structural Features

Key Observations :

- The target compound’s bulky cyclopropyl-hydroxy-phenylethyl group increases molecular weight and lipophilicity compared to smaller substituents (e.g., methoxyphenyl or methylpyridinyl). This may enhance membrane permeability but reduce solubility .

Antioxidant Activity

- N-((6-Methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide-Co(II) Complex : Exhibits DPPH scavenging activity superior to propyl gallate (EC50 = 12.5 μM) but inferior to vitamin E, highlighting the impact of metal coordination .

Anticancer Activity

- 5-(4-Fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamide (2b) : Shows IC50 = 1.8 μM against HeLa cells in 3D spheroid models, attributed to tubulin binding via trimethoxy phenyl groups .

- Target Compound : The hydroxy and cyclopropyl groups may hinder planar binding to tubulin, reducing efficacy compared to trimethoxy-substituted analogs.

Antibacterial Activity

- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Derivatives : Moderate activity against Gram-positive bacteria (MIC = 8–32 μg/mL), with bromine enhancing membrane disruption .

- Target Compound: The phenolic hydroxy group could improve solubility and biofilm penetration, but steric bulk may reduce affinity.

Q & A

Q. What makes this compound a promising scaffold for CNS drug development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.